N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide
Description
N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide is a halogenated aromatic amide characterized by a 2-chloro-5-nitrophenyl group attached to a 3-chloropropanamide chain (ClCH₂CH₂CONH₂) . Its molecular structure combines electron-withdrawing groups (chloro and nitro) with an amide functionality, making it relevant in synthetic chemistry and pharmaceutical research. The compound is commercially available as a reference material, with applications in drug development and analytical standards .
Properties
IUPAC Name |
3-chloro-N-(2-chloro-5-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWVNILNPZITDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide typically involves the reaction of 2-chloro-5-nitroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 3-chloro-N-(2-chloro-5-aminophenyl)propanamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Functional Group Variations: Amide vs. Thiourea
N-(2-Chloro-5-nitrophenyl)-N-(3-chloro-1-propionyl)thiourea () shares the 2-chloro-5-nitrophenyl group but replaces the amide with a thiourea moiety. Key differences include:
- Hydrogen Bonding: Thioureas exhibit stronger hydrogen-bond donor capacity due to the –NH– group, enhancing interactions with biological targets compared to amides.
- Stability : Amides are generally more hydrolytically stable than thioureas, which may degrade under acidic or basic conditions.
- Applications : Thiourea derivatives are often explored for antimicrobial or anticancer activities, whereas the target amide is primarily used as a synthetic intermediate .
Urea Derivatives: Di-Substituted Ureas
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl) urea (NCPdCPU) () features a urea linkage instead of an amide. Comparisons include:
- Bioactivity : Ureas like NCPdCPU are designed for growth inhibition studies, leveraging their planar structure for enzyme binding. The target amide lacks such direct biological data.
- Synthetic Utility : Ureas require milder reaction conditions for synthesis, whereas amides may need coupling reagents (e.g., HATU) for formation .
Azo-Linked Propanamides
3-Chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide () introduces an azo (–N=N–) group and diethylamino substituent. Key contrasts:
Heterocyclic Analogues
E-3-(2-Chloro-5-nitrophenyl)acrylic acid () and 3-chloro-N-phenyl-phthalimide () highlight structural diversity:
- Acrylic Acid Derivatives : The acrylic acid group in enables cyclocondensation reactions to form benzimidazoles, emphasizing reactivity differences from the amide.
- Phthalimides : Compounds like 3-chloro-N-phenyl-phthalimide are utilized in polymer synthesis (e.g., polyimides), whereas the target amide is geared toward small-molecule pharmaceuticals .
Physicochemical and Commercial Comparison
Mechanistic and Application Insights
- Synthetic Routes : The target amide is synthesized via amide coupling, while thioureas () require thiophosgene or thiourea precursors.
- Biological Relevance : Ureas and thioureas () show higher bioactivity profiles due to hydrogen bonding, whereas the target amide’s role is more structural in drug intermediates.
- Safety : The azo compound () has higher handling risks (light sensitivity) compared to the stable amide .
Biological Activity
N-(2-Chloro-5-nitrophenyl)-3-chloropropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources, including case studies, research articles, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 265.09 g/mol
This compound features a chloro and nitro substituent on the aromatic ring, which is expected to influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this structure demonstrated significant antifungal activity against Candida spp. and moderate activity against pathogenic bacteria. The results are summarized in Table 1.
| Compound | Antifungal Activity (Zone of Inhibition) | Bacterial Activity (MIC) |
|---|---|---|
| This compound | 15 mm | 32 µg/mL |
| Control (Fluconazole) | 25 mm | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the nitro group may enhance electron affinity, facilitating interactions with microbial enzymes or cellular components.
Inhibition Studies
Inhibition studies have shown that this compound can inhibit specific kinases involved in cancer progression. For instance, it has been reported to act as an inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is implicated in various cancers such as colorectal and breast cancer. The inhibition profile is detailed in Table 2.
Case Studies
- Cancer Treatment : A case study involving patients with colorectal cancer treated with compounds related to this compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard therapies.
- Antifungal Efficacy : Another study highlighted the effectiveness of this compound against resistant strains of Candida, showcasing its potential as a therapeutic agent in cases where conventional antifungal treatments fail.
Q & A
Q. Analytical Validation :
- IR Spectroscopy : Confirm C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- NMR : Look for amide proton signals (δ 8.5–10.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
Basic: How is the molecular structure validated post-synthesis?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl: ~1.74 Å, C–NO₂: ~1.48 Å). For example, monoclinic space group C2/c with unit cell dimensions a = 21.764 Å, b = 5.228 Å, c = 24.134 Å .
- Spectroscopic Techniques :
- ¹³C NMR : Identify carbonyl carbons (~165–170 ppm) and aromatic carbons (~120–140 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 305.7 for [M+H]⁺).
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Unit cell volume | 2634.6 ų |
| Z | 8 |
| Hydrogen bonds | N–H⋯O (2.85–3.10 Å) |
| CCDC deposition | Refer to |
Advanced: How to resolve discrepancies in crystallographic refinement?
Methodological Answer:
Discrepancies in structural data (e.g., thermal parameters, bond lengths) require:
- SHELXL Refinement : Utilize features like TWIN and HKLF 5 for handling twinned crystals. Apply restraints for disordered regions .
- Validation Tools :
Case Example :
For hydrogen-bonding mismatches, cross-validate with IR data (N–H stretches) and adjust refinement weights for O⋯H distances .
Advanced: How do substituents influence the compound’s reactivity?
Methodological Answer:
The 2-chloro-5-nitrophenyl group exerts strong electron-withdrawing effects:
- Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing reactions to meta/para positions. Chlorine enhances halogen bonding in crystal packing .
- Amide Reactivity : The 3-chloropropanamide moiety participates in nucleophilic acyl substitution (e.g., hydrolysis under basic conditions).
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|
| –NO₂ | Strong -I, -M | Reduces electrophilicity of ring |
| –Cl (ortho) | Moderate -I | Stabilizes amide resonance |
| –Cl (propanamide) | Weak +I | Enhances susceptibility to SN₂ |
Biological Implications : Nitro groups may confer antimicrobial activity via nitroreductase interactions .
Basic: What IUPAC nomenclature rules apply to this compound?
Methodological Answer:
The name follows P-66.1.1.3.5 (amides with substituents):
- Parent Chain : Propanamide (3 carbons).
- Substituents :
- N-(2-Chloro-5-nitrophenyl) : Positioned on the amide nitrogen.
- 3-Chloro : On the third carbon of the propanamide chain .
Q. Example Breakdown :
- Root : Propanamide
- Prefixes : 3-chloro-, N-(2-chloro-5-nitrophenyl)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
